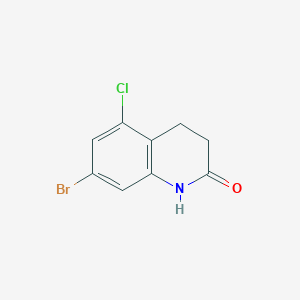

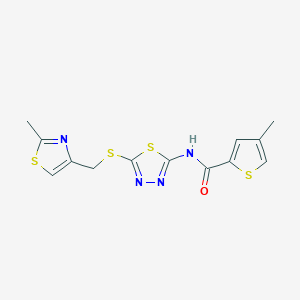

BrC1=CC(=C2CCC(NC2=C1)=O)Cl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Comparative Analysis of BrC1=CC(=C2CCC(NC2=C1)=O)Cl

The compound BrC1=CC(=C2CCC(NC2=C1)=O)Cl is a halogenated organic molecule that contains bromine and chlorine atoms. The presence of these halogens suggests potential reactivity and interesting electronic properties. The molecule also features a cyclic structure with a ketone group, which could influence its chemical behavior and interactions with other molecules.

Synthesis Analysis

The synthesis of halogenated organic compounds can be complex, often involving multiple steps and specific conditions. For example, the synthesis of carbocations using noble-gas oxidants has been demonstrated, which could be relevant to the synthesis of halogenated compounds like BrC1=CC(=C2CCC(NC2=C1)=O)Cl . The noble-gas oxidant [XeOTeF5][Sb(OTeF5)6] has been used to synthesize various halogenated cations, which could provide insights into potential synthetic routes for the compound .

Molecular Structure Analysis

The molecular structure of halogenated compounds can be quite intricate due to the presence of heavy atoms like bromine and chlorine. These atoms can significantly influence the electronic structure and bonding patterns within the molecule. For instance, studies on halogen nitrites have shown that the electronic structure of the central N-O bond is sensitive to electron correlation improvements and bond length alterations . Such insights could be relevant to understanding the molecular structure of BrC1=CC(=C2CCC(NC2=C1)=O)Cl, particularly the influence of the bromine and chlorine atoms on its electronic properties.

Chemical Reactions Analysis

Halogenated compounds can participate in a variety of chemical reactions, often serving as intermediates in organic synthesis. The reactivity of such compounds can be influenced by the nature of the halogen atoms and the overall molecular structure. For example, the formation of molecular complexes between halogenated compounds and other molecules, such as CO/XF complexes, has been observed, which could suggest potential reactivity pathways for BrC1=CC(=C2CCC(NC2=C1)=O)Cl . Additionally, the photochemical reactions of halogenated compounds can lead to the formation of carbonyl dihalides and other products, indicating a rich chemistry that could be explored for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated organic molecules are influenced by their molecular structure and the presence of halogen atoms. For instance, the synthesis and characterization of organic bismuthate(III) compounds have provided insights into the structural properties of halogen-containing molecules . The nature of the distortion in the inorganic polyhedra due to the stereoactivity of lone electron pairs could be relevant to understanding the physical properties of BrC1=CC(=C2CCC(NC2=C1)=O)Cl. Additionally, the study of molecular complexes and their role in photochemical matrix reactions can shed light on the chemical properties and stability of such compounds .

Applications De Recherche Scientifique

Atmospheric Chemistry and Pollution

- Brown carbon (BrC) influences radiative forcing by absorbing sunlight. Studies on the optical properties and molecular characteristics of water-soluble and methanol-soluble organic carbon emitted from biomass and coal combustion, as well as vehicle emissions, have been conducted. These studies utilized techniques like UV-visible spectroscopy, excitation-emission matrix spectroscopy, and Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) (Tang et al., 2020).

Chemical Kinetics and Reaction Studies

- The decomposition of gaseous BrCN in shock waves was measured, providing insights into the kinetic behavior of CN and C2 molecules at high temperatures. This research contributes to understanding the reaction mechanisms and kinetics in high-temperature environments (Patterson & Greene, 1962).

Electrophilic Aromatic Substitution Reactions

- Research on electrophilic aromatic substitution reactions, involving hypochlorous and hypobromous acid, chlorine monoxide, and other related compounds, has been conducted. These studies are essential for understanding the reactivities of these substances in various chemical reactions, which is crucial for the development of new synthetic methods and materials (Voudrias & Reinhard, 1988).

Environmental Science and Technology

- Studies on the hepatotoxicity of bromotrichloromethane (BrCCl3) and its bond dissociation energies have provided insights into the environmental and health impacts of such compounds. Understanding the toxicity and stability of these compounds is crucial for assessing environmental risks and developing safety protocols (Koch, Glende, & Recknagel, 1974).

Natural Products and Drug Discovery

- Research in countercurrent chromatography (CCC) and centrifugal partition chromatography (CPC), collectively referred to as countercurrent separation (CCS), is vital for natural product research. This technique is used for the isolation and purification of compounds from natural sources, playing a critical role in drug discovery and the study of bioactive compounds (Friesen et al., 2015).

Energy Storage and Battery Technology

- Research on lithium-ion battery chargers, involving a built-in resistance compensator (BRC) technique, contributes to improving the efficiency and speed of battery charging. This is crucial for advancing energy storage technologies and developing more efficient electronic devices (Lin, Hsieh, & Chen, 2010).

Mécanisme D'action

Target of Action

Similar compounds such as quinoline derivatives have been known to target various enzymes and receptors . For instance, some quinoline derivatives have been reported to inhibit the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus .

Mode of Action

It’s worth noting that quinoline derivatives, which share a similar structure, have diverse modes of action depending on their specific targets . For example, some quinoline derivatives act as selective antagonists at the glycine site of the NMDA receptor .

Biochemical Pathways

Quinoline derivatives have been reported to influence various biochemical pathways . For instance, some quinoline derivatives have been known to inhibit the RNA-dependent RNA polymerase enzyme, thereby affecting the replication of the Hepatitis C virus .

Pharmacokinetics

Quinoline derivatives, which share a similar structure, are known to have diverse pharmacokinetic properties .

Result of Action

Quinoline derivatives have been reported to have various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The synthesis and functionalization of quinoline derivatives have been reported to be influenced by various factors such as reaction conditions and catalysts .

Propriétés

IUPAC Name |

7-bromo-5-chloro-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClNO/c10-5-3-7(11)6-1-2-9(13)12-8(6)4-5/h3-4H,1-2H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCPBETUTHKTJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C(=CC(=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BrC1=CC(=C2CCC(NC2=C1)=O)Cl | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[Cyano-(2-fluorophenyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide](/img/structure/B3017047.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3017049.png)

![2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B3017050.png)

![3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]-7'-ol](/img/structure/B3017051.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3017056.png)

![3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidin-3-ol](/img/structure/B3017061.png)

![N-(2-chloro-4-methylphenyl)-2-(7-methyl-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B3017064.png)

![3,4-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,5-oxadiazol-2-ium-2-olate](/img/structure/B3017067.png)